molecular formula C28H33Br B2994638 4-Bromo-4'-(4-octylphenethyl)-1,1'-biphenyl CAS No. 320423-69-6

4-Bromo-4'-(4-octylphenethyl)-1,1'-biphenyl

Cat. No.: B2994638
CAS No.: 320423-69-6
M. Wt: 449.476
InChI Key: VPIFMVGSYFBAQH-UHFFFAOYSA-N
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Description

4-Bromo-4'-(4-octylphenethyl)-1,1'-biphenyl is a brominated biphenyl derivative characterized by a 4-octylphenethyl substituent at the para position of one phenyl ring and a bromine atom at the para position of the other. The compound’s properties are influenced by the interplay between the electron-withdrawing bromine and the hydrophobic octylphenethyl chain.

Properties

IUPAC Name

1-bromo-4-[4-[2-(4-octylphenyl)ethyl]phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33Br/c1-2-3-4-5-6-7-8-23-9-11-24(12-10-23)13-14-25-15-17-26(18-16-25)27-19-21-28(29)22-20-27/h9-12,15-22H,2-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIFMVGSYFBAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC2=CC=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4’-(4-octylphenethyl)-1,1’-biphenyl typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 4-bromo-1,1’-biphenyl, is prepared by brominating biphenyl using bromine in the presence of a catalyst such as iron(III) bromide.

    Friedel-Crafts Alkylation: The brominated biphenyl undergoes Friedel-Crafts alkylation with 4-octylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the 4-octylphenethyl group.

Industrial Production Methods: Industrial production of 4-Bromo-4’-(4-octylphenethyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 4-Bromo-4’-(4-octylphenethyl)-1,1’-biphenyl can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenyl rings can be oxidized under strong oxidative conditions, leading to the formation of quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form the corresponding hydrogenated biphenyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution: Products include 4-amino-4’-(4-octylphenethyl)-1,1’-biphenyl or 4-thio-4’-(4-octylphenethyl)-1,1’-biphenyl.

    Oxidation: Products include biphenyl quinones or other oxidized derivatives.

    Reduction: The major product is 4-H-4’-(4-octylphenethyl)-1,1’-biphenyl.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of organic semiconductors and liquid crystals.

Biology and Medicine:

    Pharmaceutical Research: Studied for its potential biological activity and as a scaffold for drug development.

    Biochemical Studies: Used in the study of molecular interactions and binding affinities.

Industry:

    Polymer Science: Explored for its use in the synthesis of novel polymers with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-(4-octylphenethyl)-1,1’-biphenyl depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the octylphenethyl group can influence the compound’s binding affinity and specificity for these targets. In materials science, the compound’s electronic properties are of interest, particularly its ability to conduct electricity or exhibit liquid crystalline behavior.

Comparison with Similar Compounds

Structural and Substituent Variations

Alkyl Chain Length and Position
  • 4-Bromo-4'-ethyl-1,1'-biphenyl (CAS: 58743-79-6) : Features a shorter ethyl group (C2) at the para position. Its molecular weight (247.14 g/mol) is lower than the target compound due to the shorter alkyl chain. This derivative is used as a precursor for liquid crystals, with purity ≥99% (GC) .
  • 4-Bromo-4'-n-propyl-1,1'-biphenyl (CAS: ST02215) : With a C3 chain, it has a melting point (m.p.) of 107–108°C, indicating that increasing alkyl length reduces crystallinity compared to ethyl derivatives .
  • 4-Bromo-4'-tert-butyl-1,1'-biphenyl (CAS: ST03345) : The bulky tert-butyl group (C4) confers higher thermal stability (m.p. 141–143°C) but reduces solubility in polar solvents .
Electron-Donating and Withdrawing Substituents
  • 4-Bromo-4'-fluoro-1,1'-biphenyl (CAS: 398-21-0) : Fluorine’s electronegativity increases polarity and alters electronic properties, making it suitable for electrophilic substitution reactions. Molecular weight: 251.09 g/mol .
  • 4-Bromo-4'-methoxy-1,1'-biphenyl : The methoxy group (electron-donating) enhances resonance stabilization, affecting reactivity in palladium-catalyzed arylations. Synthesized in 58% yield as a mixture of regioisomers .
  • 4-Acetyl-4'-bromobiphenyl (CAS: N/A) : The acetyl group introduces ketone functionality, enabling nucleophilic additions. This contrasts with the inert octylphenethyl chain in the target compound .

Key Insight : Bromine’s electron-withdrawing nature dominates the electronic profile, but substituents like methoxy or acetyl groups diversify reactivity for applications in pharmaceuticals or catalysis.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) m.p. (°C) Key Properties Application References
4-Bromo-4'-ethyl-1,1'-biphenyl C14H13Br 247.14 N/A High purity (≥99%), liquid crystal precursor Organic electronics
4-Bromo-4'-fluoro-1,1'-biphenyl C12H8BrF 251.09 N/A Polar, reactive towards electrophiles Pharmaceutical intermediates
4-Bromo-4'-methoxy-1,1'-biphenyl C13H11BrO 261.10 N/A Regioselective arylation substrate Catalysis research
4-Bromo-4'-tert-butyl-1,1'-biphenyl C16H17Br 289.21 141–143 High thermal stability Materials science
Target Compound C26H29Br 421.42 N/A Amphiphilic, flexible alkyl chain Liquid crystals, surfactants Inferred

Notes:

  • The target compound’s higher molecular weight (421.42 g/mol) and long alkyl chain suggest lower melting points and enhanced solubility in non-polar solvents compared to analogues.
  • Lack of m.p. data for the target compound highlights a gap in current literature.

Biological Activity

4-Bromo-4'-(4-octylphenethyl)-1,1'-biphenyl is a compound of interest in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article examines its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl core substituted with a bromine atom and an octylphenethyl group, which contributes to its lipophilicity and potential interactions with biological membranes. The molecular formula is C21H25BrC_{21}H_{25}Br with a molecular weight of approximately 365.34 g/mol.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the biphenyl derivatives have been shown to inhibit sphingosine kinase (SphK), an enzyme involved in cancer cell proliferation and survival. Inhibitors of SphK can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Antimicrobial Activity

The antimicrobial properties of related biphenyl compounds have been explored extensively. Research shows that certain biphenyl derivatives can exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds can vary significantly based on their structural modifications .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 4-Bromo-4'-(4-octylphenethyl)-1,1'-biphenyl. Modifications in the alkyl chain length and functional groups can significantly influence its potency:

Modification Effect on Activity
Increasing alkyl chain lengthGenerally increases lipophilicity and activity against lipid membranes
Substituting bromine with other halogensAlters electronic properties, potentially enhancing or diminishing biological activity
Modifying the phenethyl groupChanges interaction with biological targets, affecting selectivity and potency

Case Studies

  • Inhibition of Sphingosine Kinase : A study demonstrated that derivatives similar to 4-Bromo-4'-(4-octylphenethyl)-1,1'-biphenyl effectively inhibited SphK1 and SphK2, leading to reduced proliferation of cancer cell lines in vitro. The most potent derivatives showed IC50 values in the low micromolar range .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of biphenyl derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives had MIC values as low as 8 µg/mL against resistant strains, showcasing their potential as novel antimicrobial agents .

Toxicological Profile

Preliminary toxicological assessments suggest that while some biphenyl derivatives exhibit low toxicity at therapeutic doses, further studies are required to evaluate their safety profiles comprehensively. For example, acute toxicity studies have indicated high LD50 values (>2000 mg/kg) for certain analogs, suggesting a favorable safety margin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-4'-(4-octylphenethyl)-1,1'-biphenyl, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura or Ullmann coupling. For example, brominated biphenyl precursors (e.g., 4-bromo-4'-iodobiphenyl ) can react with 4-octylphenethyl boronic acid derivatives. Catalysts like Pd(PPh₃)₄ and ligands (e.g., SPhos) improve coupling efficiency. Reaction optimization includes controlling temperature (80–120°C), solvent polarity (toluene/THF mixtures), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) enhances yield (typically 60–85%) .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, alkyl chain protons at δ 0.8–1.5 ppm) .
  • HPLC : Purity assessment (>98%) using C18 columns and UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 457.2) .
  • Melting Point Analysis : Compare with literature values (e.g., 92–94°C for alkyl-substituted analogs ).

Advanced Research Questions

Q. How does the octylphenethyl substituent influence mesomorphic properties in liquid crystal applications?

  • Methodological Answer : The octylphenethyl chain enhances liquid crystalline behavior by promoting molecular alignment through van der Waals interactions. Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) reveal phase transitions (e.g., nematic-to-isotropic at ~120°C). Comparative studies with shorter alkyl chains (e.g., n-heptyl ) show longer chains stabilize mesophases over broader temperature ranges. Computational modeling (e.g., molecular dynamics simulations) predicts packing efficiency and tilt angles .

Q. How can density functional theory (DFT) predict the electronic properties of 4-Bromo-4'-(4-octylphenethyl)-1,1'-biphenyl?

  • Methodological Answer : DFT calculations (B3LYP/6-31G* basis set) analyze frontier molecular orbitals (HOMO-LUMO gaps ~3.5 eV), indicating charge transport potential. Bromine atoms increase electron-withdrawing effects, while alkyl chains reduce intermolecular repulsion. Compare theoretical UV-Vis spectra (TD-DFT) with experimental data to validate transitions (e.g., π→π* at ~280 nm) .

Q. How should researchers resolve contradictions in reported melting points or solubility data?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Strategies include:

  • Repetitive Recrystallization : Use solvents with varying polarities (e.g., methanol vs. DCM) to isolate pure polymorphs .
  • Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition events affecting melting points .
  • Cross-Validation : Compare data across analogs (e.g., 4-Bromo-4'-tert-butylbiphenyl melts at 141–143°C vs. 164–166°C for hydroxy-substituted derivatives ).

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